molecular formula C17H17ClN4O B2757932 N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide CAS No. 2411253-04-6

N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide

Cat. No. B2757932
CAS RN: 2411253-04-6
M. Wt: 328.8
InChI Key: UYNNCJHGOPMTGC-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMPPA belongs to the class of pyrazolopyridine compounds, which are known to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has also been shown to enhance the activity of the immune system, which may contribute to its anti-cancer and anti-viral properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide is its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide is its relatively low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide. One area of research is the development of new drugs based on N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide. Researchers are exploring the potential of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide derivatives as anti-cancer and anti-inflammatory agents. Another area of research is the elucidation of the mechanism of action of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide. Researchers are working to understand the molecular targets of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide and the signaling pathways that are involved in its biological activities. Additionally, researchers are exploring the potential of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide as a tool for studying the role of HDACs in gene regulation and disease progression.

Synthesis Methods

The synthesis of N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide involves a multi-step process that starts with the reaction of 3-methylpyrazole with 2-chloroacetyl chloride to form 2-chloro-N-(3-methylpyrazol-1-yl)acetamide. This intermediate is then reacted with benzylamine to form N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)acetamide, which is further converted to N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide by reacting with 2-chloropropanoyl chloride.

Scientific Research Applications

N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation.

properties

IUPAC Name

N-(1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-11(18)17(23)20-14-8-15-12(2)21-22(16(15)19-9-14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNCJHGOPMTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide

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